Triprolidine-d8 Hydrochloride

Description

Fundamental Principles of Deuterium (B1214612) Labeling in Chemical and Biological Systems

Deuterium (²H or D) is a stable, non-radioactive isotope of hydrogen. musechem.com It contains one proton and one neutron in its nucleus, making it approximately twice as heavy as the common hydrogen isotope, protium (B1232500) (¹H). clearsynth.com The fundamental principle behind deuterium labeling lies in the mass difference between deuterium and protium. This increased mass leads to a stronger carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond. researchgate.net

This difference in bond energy is the basis for the Deuterium Kinetic Isotope Effect (DKIE). researchgate.net Chemical reactions that involve the breaking of a C-H bond will proceed at a slower rate when a C-D bond must be broken instead. In biological systems, many drug metabolism processes are enzymatic reactions, frequently mediated by cytochrome P450 (CYP450) enzymes, which involve the cleavage of C-H bonds. researchgate.net By strategically replacing hydrogen atoms with deuterium at sites vulnerable to metabolism, the rate of metabolic breakdown can be significantly reduced. researchgate.netnih.gov This modification does not typically alter the molecule's fundamental shape or its ability to bind to its intended biological target. metsol.com

Significance of Deuterated Analogs in Drug Discovery and Development Research

The application of deuterium labeling in drug discovery and development is multifaceted and offers significant advantages. Initially, deuterated compounds were primarily synthesized for use as internal standards in analytical techniques like mass spectrometry. acs.orgnih.gov Because they are chemically identical to the non-labeled drug (the analyte) but have a different mass, they are ideal for ensuring the precise quantification of the drug in biological samples such as blood, plasma, or urine. veeprho.com

Beyond their use as analytical standards, deuterated analogs have gained prominence as a strategy to create improved therapeutic agents. This approach, sometimes called a "deuterium switch," involves replacing hydrogen with deuterium at specific metabolic "soft spots" on an existing drug molecule. nih.gov The potential benefits of this modification include:

Improved Metabolic Stability: By slowing down metabolism, the drug can remain in the body for a longer period, potentially leading to enhanced bioavailability. researchgate.net

Reduced Formation of Unwanted Metabolites: Deuteration can decrease the production of reactive or toxic metabolites, which may improve the drug's safety profile. nih.gov

Potential for Lower or Less Frequent Dosing: An improved pharmacokinetic profile can translate into more convenient dosing regimens for patients. nih.gov

The U.S. Food and Drug Administration (FDA) has recognized the potential of this strategy, approving the first deuterated drug, deutetrabenazine, in 2017, and the first de novo deuterated drug, deucravacitinib, in 2022. nih.gov These approvals underscore the growing importance and clinical relevance of deuterated compounds in pharmaceutical innovation. nih.gov

Overview of Triprolidine-d8 Hydrochloride as a Specialized Research Reagent

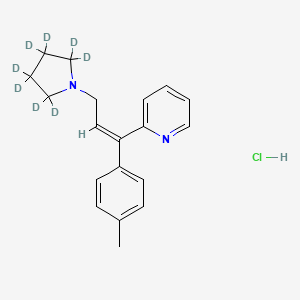

This compound is the deuterium-labeled analog of Triprolidine (B1240482) Hydrochloride, a first-generation antihistamine. pharmaffiliates.commedchemexpress.com In this specific labeled compound, eight hydrogen atoms on the pyrrolidine (B122466) ring have been replaced with deuterium atoms. clearsynth.com This substitution makes it a valuable and highly specialized tool for research purposes.

The primary and most crucial application of this compound is as an internal standard for the quantitative analysis of triprolidine in biological matrices. veeprho.com In pharmacokinetic studies, researchers need to measure the concentration of triprolidine over time to understand its ADME profile. By adding a known amount of this compound to the sample, scientists can use techniques like liquid chromatography-mass spectrometry (LC-MS) to accurately determine the concentration of the unlabeled triprolidine, as the deuterated standard corrects for any sample loss during preparation and analysis. veeprho.com Its utility as a research reagent is therefore centered on its ability to enhance the accuracy and reliability of bioanalytical methods. veeprho.com

Table 1: Chemical Properties of this compound

| Property | Value | Source |

| Chemical Name | 2-[(1E)-1-(4-Methylphenyl)-3-(1-pyrrolidinyl-d8)-1-propen-1-yl]pyridine Hydrochloride | pharmaffiliates.com |

| CAS Number | 1795134-06-3 | pharmaffiliates.comchemsrc.com |

| Molecular Formula | C₁₉H₁₅D₈ClN₂ | pharmaffiliates.comchemsrc.com |

| Molecular Weight | 322.90 g/mol | pharmaffiliates.comchemsrc.com |

| Appearance | White Crystalline Powder | researchgate.net |

| Application | Labeled internal standard for research | veeprho.compharmaffiliates.com |

Table 2: Compound Comparison

| Compound Name | Molecular Formula | Key Feature |

| Triprolidine | C₁₉H₂₂N₂ | Parent antihistamine compound |

| This compound | C₁₉H₁₅D₈ClN₂ | Deuterium-labeled analog used as an internal standard |

| Deuterium | ²H or D | Stable isotope of hydrogen with one proton and one neutron |

| Protium | ¹H | Most common isotope of hydrogen with one proton and no neutrons |

Structure

3D Structure of Parent

Properties

IUPAC Name |

2-[(Z)-1-(4-methylphenyl)-3-(2,2,3,3,4,4,5,5-octadeuteriopyrrolidin-1-yl)prop-1-enyl]pyridine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N2.ClH/c1-16-7-9-17(10-8-16)18(19-6-2-3-12-20-19)11-15-21-13-4-5-14-21;/h2-3,6-12H,4-5,13-15H2,1H3;1H/b18-11-;/i4D2,5D2,13D2,14D2; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYUYEJNGHIOFOC-GTULIFIYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=CCN2CCCC2)C3=CC=CC=N3.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1(C(C(N(C1([2H])[2H])C/C=C(/C2=CC=C(C=C2)C)\C3=CC=CC=N3)([2H])[2H])([2H])[2H])[2H].Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1795134-06-3 | |

| Record name | Triprolidine-d8 hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1795134063 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | TRIPROLIDINE-D8 HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B9ORI0F7FI | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for Triprolidine D8 Hydrochloride

General Strategies for Deuterium (B1214612) Incorporation in Organic Molecules

The introduction of deuterium into organic molecules is a critical process for various scientific applications, from mechanistic studies to pharmaceutical development. nih.govresearchgate.net The primary strategies can be broadly categorized into hydrogen-deuterium exchange reactions and de novo synthesis using deuterated precursors. researchgate.net

Hydrogen-deuterium exchange (HDX or H/D exchange) is a chemical reaction where a covalently bonded hydrogen atom is replaced by a deuterium atom. wikipedia.org This process can be facilitated by various catalysts and deuterated solvents.

Acid- and Base-Catalyzed Exchange : The exchange of labile protons can be accelerated by the addition of an acid or a base. libretexts.orgnih.gov In the presence of a deuterium source like deuterium oxide (D₂O), hydrogens on carbons adjacent to carbonyl groups (α-hydrogens) can be exchanged through keto-enol tautomerism. nih.gov Base-catalyzed reactions often employ deuterated solvents such as DMSO-d₆ in the presence of a base like potassium hydroxide (B78521) (KOH), providing a high level of deuterium incorporation. acs.org

Metal-Catalyzed Exchange : Transition metal catalysts, such as platinum, palladium, and ruthenium, are effective in activating C-H bonds for deuterium exchange. nih.govnih.gov For instance, platinum oxide (Adam's catalyst) treated with D₂ in D₂O can selectively deuterate carbon atoms adjacent to nitrogen in amines. nih.gov These methods can achieve high levels of isotopic purity, often limited only by the purity of the deuterium source. google.com Photochemical methods using visible light have also emerged as a milder strategy for deuteration. rsc.org

A summary of common deuterium sources and catalysts is presented in the table below.

| Deuterium Source | Catalyst / Mediator | Typical Application |

| Deuterium Oxide (D₂O) | Acid, Base, Metal Catalysts (e.g., Platinum) | Exchange of labile protons, α-deuteration of carbonyls. libretexts.orgnih.gov |

| DMSO-d₆ | Base (e.g., KOH) | General deuteration of various organic molecules. acs.org |

| Acetone-d₆ | Lewis Acid (e.g., B(C₆F₅)₃) and Brønsted Base | β-deuteration of N-alkylamines. nih.gov |

| Deuterium Gas (D₂) | Metal Catalysts (e.g., Pd/C) | Reductive deuteration of alkenes, alkynes, and dehalogenation. researchgate.net |

De novo synthesis involves constructing a complex molecule from simple, commercially available deuterated starting materials. researchgate.netwikipedia.org This approach offers precise control over the location and number of deuterium atoms incorporated into the final structure. acs.org For example, the synthesis of a deuterated drug can start from simple deuterated species like methanol-d₄, methyl-d₃ iodide, or acetone-d₆. researchgate.net This method is particularly advantageous when specific labeling patterns are required or when C-H bonds targeted for exchange are unreactive. metsol.com The synthesis of complex deuterated molecules, such as phospholipids (B1166683) and cholesterol, has been achieved by supplying deuterated water (²H₂O) in biological systems, where metabolic pathways incorporate deuterium into newly synthesized molecules. researchgate.netnih.gov

Specific Synthesis Pathways for Triprolidine-d8 Hydrochloride

The synthesis of this compound is not extensively detailed in publicly available literature. However, a plausible pathway can be constructed by combining the known synthesis of non-labeled Triprolidine (B1240482) with established deuteration techniques, particularly those targeting the pyrrolidine (B122466) moiety. The standard synthesis of Triprolidine involves a Mannich reaction of 4'-methylacetophenone (B140295), paraformaldehyde, and pyrrolidine, followed by a Grignard reaction with 2-pyridylmagnesium bromide, and subsequent dehydration. gpatindia.comyoutube.com

Triprolidine exists as (E) and (Z) geometric isomers, with the (E)-isomer being significantly more active as an antihistamine. youtube.comgpatindia.com The synthesis typically results in a mixture of both isomers. google.com

A potential synthetic route to Triprolidine-d8 could involve a de novo approach using pyrrolidine-d8 as a starting material in the initial Mannich reaction. This would directly incorporate the deuterated moiety into the Triprolidine backbone.

Proposed De Novo Synthesis Outline:

Mannich Reaction : 4'-methylacetophenone is reacted with paraformaldehyde and pyrrolidine-d8 to form the deuterated Mannich base, 4'-methyl-3-(pyrrolidin-d8)-1-yl-propiophenone.

Grignard Reaction : The resulting ketone is treated with a Grignard reagent, such as 2-pyridylmagnesium bromide. youtube.com

Dehydration & Isomerization : Acid-catalyzed dehydration of the resulting alcohol yields a mixture of (E/Z)-Triprolidine-d8. gpatindia.com This mixture can then be isomerized to enrich the desired (E)-isomer by heating with a strong acid, such as a mixture of methane (B114726) sulfonic acid and sulfuric acid. google.com

Salt Formation : The purified (E)-Triprolidine-d8 base is then reacted with hydrochloric acid (HCl) to form the final hydrochloride salt. google.com

Achieving high deuteration efficiency (>98%) on the pyrrolidine ring is crucial for its use as an internal standard. This can be accomplished either by synthesizing a highly deuterated pyrrolidine-d8 precursor or through late-stage deuteration of Triprolidine. Research on the deuteration of N-heterocycles provides insights into optimizing this step.

Catalytic H/D Exchange : A catalytic strategy combining H/D exchange with azomethine ylide-involved cycloaddition has been developed for constructing α-deuterated pyrrolidine derivatives using D₂O as the deuterium source under mild conditions. nih.gov This method achieves high levels of deuterium incorporation. nih.gov

Continuous-Flow Technology : An iterative continuous-flow process using a platinum catalyst has been shown to achieve maximized isotopic enrichment (99%) on the pyrrolidine ring without racemization. nih.gov Pyrrolidine is particularly reactive in this system, with efficient labeling at the α-position to the nitrogen atom. nih.gov

Retro-ene Reaction : A method for the direct α-deuteration of amides derived from pyrrolidine using deuterated dimethyl sulfoxide (B87167) ([D₆]DMSO) has been reported, showing high deuterium incorporation and broad functional-group tolerance. d-nb.info

The table below summarizes potential conditions for optimizing pyrrolidine deuteration based on published methodologies.

| Method | Deuterium Source | Catalyst/Reagent | Key Advantages |

| Catalytic H/D Exchange | D₂O | Cu(i)/(S)-TF-BiphamPhos | Mild conditions, high stereoselectivity. nih.gov |

| Continuous-Flow HDE | D₂O | Platinum Nanoparticles | Maximized isotopic enrichment (>99%), regioselective at α-position. nih.gov |

| Retro-ene Reaction | [D₆]DMSO | Electrophilic Amide Activation | High chemoselectivity, tolerance of various functional groups. d-nb.info |

Analytical Confirmation of Deuterium Incorporation and Chemical Purity for Research Applications

Confirmation of the final product's identity, purity, and the extent of deuteration is essential. A combination of spectroscopic and chromatographic techniques is employed for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H NMR is a primary tool for determining the level of deuterium incorporation. nih.gov The integration of proton signals corresponding to the deuterated positions (the pyrrolidine ring) will decrease significantly or disappear, allowing for quantification of the deuterium labeling efficiency. nih.govbeilstein-journals.org ³⁵Cl solid-state NMR can also be used for structural fingerprinting of hydrochloride salts. rsc.org

Mass Spectrometry (MS) : Mass spectrometry confirms the successful incorporation of deuterium by detecting an increase in the molecular weight of the compound. Non-deuterated Triprolidine has a molecular weight of approximately 278.39 g/mol . nist.gov The incorporation of eight deuterium atoms in Triprolidine-d8 (C₁₉H₁₄D₈N₂) results in a molecular weight of approximately 286.44 g/mol . nih.gov LC-MS/MS methods can monitor specific mass transitions (e.g., m/z 279.1 → m/z 208.1 for Triprolidine) to quantify the compound in complex matrices. nih.gov

High-Performance Liquid Chromatography (HPLC) : HPLC is used to assess the chemical and isomeric purity of the final product. researchgate.net Reversed-phase HPLC methods with UV detection (e.g., at 232 nm or 270 nm) can separate (E/Z)-Triprolidine from its impurities and from other active ingredients in formulations. researchgate.net The purity is determined by comparing the peak area of the main compound to the total area of all peaks. researchgate.net

The following table summarizes the key analytical techniques and their applications.

| Analytical Technique | Purpose | Typical Findings for Triprolidine-d8 HCl |

| ¹H NMR Spectroscopy | Quantify deuterium incorporation and confirm structure. | Disappearance or significant reduction of proton signals for the pyrrolidine moiety. |

| Mass Spectrometry (MS) | Confirm molecular weight and isotopic enrichment. | Observation of the correct molecular ion peak corresponding to the mass of Triprolidine plus eight deuterium atoms. |

| High-Performance Liquid Chromatography (HPLC) | Determine chemical and isomeric purity. | A single major peak indicating high purity, with defined retention times for (E) and (Z) isomers. ijpsr.com |

Spectroscopic Characterization (e.g., Advanced NMR and High-Resolution Mass Spectrometry)

The structural identity and isotopic purity of this compound are confirmed through a combination of advanced spectroscopic techniques. A Certificate of Analysis for a commercially available standard of this compound confirms that the material conforms to the expected structure based on NMR and mass spectrometry data. lgcstandards.com

Nuclear Magnetic Resonance (NMR) Spectroscopy:

In the 13C NMR spectrum, the carbon signals of the deuterated pyrrolidine ring would exhibit coupling to deuterium (C-D coupling), resulting in characteristic multiplets and a decrease in signal intensity due to the absence of the Nuclear Overhauser Effect (NOE) from the attached deuterium atoms.

High-Resolution Mass Spectrometry (HRMS):

High-resolution mass spectrometry is a critical tool for confirming the elemental composition and isotopic enrichment of this compound. The mass spectrum would show a molecular ion peak corresponding to the increased mass due to the eight deuterium atoms.

A Certificate of Analysis for this compound reports a molecular formula of C₁₉H₁₅D₈ClN₂ and a molecular weight of 322.9 g/mol . lgcstandards.com The mass spectrometry data for this standard conforms to the expected structure, with an isotopic purity reported to be greater than 95%, specifically 98.4% with a d0 content of 0.53%. lgcstandards.com This high level of isotopic enrichment is essential for its function as an internal standard, minimizing interference from the non-deuterated analyte.

Interactive Data Tables

Below are interactive tables summarizing the key data for this compound.

Table 1: Key Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₉H₁₅D₈ClN₂ | lgcstandards.com |

| Molecular Weight | 322.9 g/mol | lgcstandards.com |

| Isotopic Purity | >95% (98.4%) | lgcstandards.com |

| d0 Content | 0.53% | lgcstandards.com |

Table 2: Starting Materials for the Synthesis of this compound

| Compound Name | Role in Synthesis |

| 4'-Methylacetophenone | Starting Material |

| Paraformaldehyde | Starting Material |

| Pyrrolidine-d8 | Deuterated Starting Material |

| 2-Pyridylmagnesium bromide | Grignard Reagent |

| Hydrochloric Acid | For Salt Formation |

Advanced Analytical Methodologies Employing Triprolidine D8 Hydrochloride

Role as an Internal Standard in Quantitative Bioanalysis

Triprolidine-d8 Hydrochloride plays a pivotal role as an internal standard in quantitative bioanalysis, a practice that significantly improves the accuracy and reliability of analytical measurements. An internal standard is a compound with similar physicochemical properties to the analyte of interest, added in a known quantity to all samples, including calibration standards and quality controls, before sample processing. researchgate.net The use of a stable isotope-labeled internal standard like this compound is considered the gold standard in quantitative mass spectrometry. medchemexpress.com

Principles of Isotope Dilution Mass Spectrometry for Enhanced Accuracy and Precision

Isotope Dilution Mass Spectrometry (IDMS) is a powerful analytical technique that relies on the addition of a known amount of an isotopically enriched form of the analyte to a sample. medchemexpress.com This "isotope-labeled" standard, in this case, this compound, acts as an internal reference. The fundamental principle of IDMS is that the stable isotope-labeled internal standard behaves almost identically to the endogenous (unlabeled) analyte throughout the entire analytical process, including extraction, derivatization, and ionization. medchemexpress.com

Any sample loss or variation during these steps will affect both the analyte and the internal standard to the same extent. Consequently, the ratio of the mass spectrometric response of the analyte to that of the internal standard remains constant, leading to a highly accurate and precise quantification of the analyte. This method effectively corrects for variability that can occur during sample preparation and analysis. The use of deuterated standards can significantly compensate for measurement errors that might arise from ion suppression or enhancement.

Development and Validation of Bioanalytical Methods Using this compound as a Reference Standard

The development and validation of a bioanalytical method are critical steps to ensure its reliability for its intended application. japsonline.com When using this compound as a reference standard, the validation process adheres to stringent guidelines set by regulatory bodies. This process involves a comprehensive evaluation of various parameters to demonstrate the method's performance.

Key validation parameters include:

Accuracy: The closeness of the measured concentration to the true concentration.

Precision: The degree of agreement among individual measurements when the procedure is applied repeatedly to multiple aliquots of a single homogeneous volume.

Selectivity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.

Sensitivity: Defined by the lower limit of quantification (LLOQ), which is the lowest concentration of the analyte that can be measured with acceptable accuracy and precision.

Matrix Effect: The influence of co-eluting, undetected matrix components on the ionization of the analyte and internal standard.

Stability: The chemical stability of the analyte in a given matrix under specific conditions for specific time intervals.

The following interactive table illustrates typical acceptance criteria for the validation of a bioanalytical method using this compound as an internal standard for the quantification of Triprolidine (B1240482) in a non-clinical study.

| Validation Parameter | Acceptance Criteria | Typical Concentration Levels Evaluated |

|---|---|---|

| Accuracy | Within ±15% of the nominal concentration (±20% at LLOQ) | Lower Limit of Quantification (LLOQ), Low QC, Medium QC, High QC |

| Precision (CV%) | ≤15% (≤20% at LLOQ) | LLOQ, Low QC, Medium QC, High QC |

| Selectivity | No significant interfering peaks at the retention time of the analyte and IS in blank matrix | Blank biological matrix from at least 6 different sources |

| Matrix Effect | The coefficient of variation (CV) of the IS-normalized matrix factor should be ≤15% | Low and High QC concentrations in at least 6 different sources of matrix |

| Recovery | Consistent and reproducible, but does not need to be 100% | Low, Medium, and High QC concentrations |

| Stability (various conditions) | Mean concentration within ±15% of the nominal concentration | Low and High QC concentrations |

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Applications

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a highly sensitive and selective analytical technique widely used in pharmaceutical research for the quantification of drugs and their metabolites in biological fluids. nih.govnih.gov The coupling of liquid chromatography for separation with tandem mass spectrometry for detection provides a powerful tool for bioanalysis.

Quantitative Analysis of Triprolidine and its Metabolites in Complex Biological Matrices (Non-clinical Focus)

In non-clinical pharmacokinetic studies, understanding the absorption, distribution, metabolism, and excretion (ADME) of a drug candidate like Triprolidine is crucial. LC-MS/MS methods are developed to quantify Triprolidine and its potential metabolites in various biological matrices such as plasma, urine, and tissue homogenates from animal studies.

The use of this compound as an internal standard is particularly advantageous in these studies. It co-elutes with Triprolidine, ensuring that any variations during the analytical process are accounted for, leading to reliable pharmacokinetic data. For instance, a method could be developed with a linear calibration curve ranging from 0.2 to 20.0 ng/mL for Triprolidine in plasma. nih.gov The precision and accuracy of such a method would be evaluated at multiple quality control levels to ensure the reliability of the results. nih.gov

The following table presents hypothetical data from a non-clinical pharmacokinetic study of Triprolidine in rat plasma, quantified using an LC-MS/MS method with this compound as the internal standard.

| Time Point (hours) | Mean Plasma Concentration of Triprolidine (ng/mL) | Standard Deviation (ng/mL) |

|---|---|---|

| 0.25 | 5.8 | 1.2 |

| 0.5 | 8.9 | 1.8 |

| 1.0 | 12.3 | 2.5 |

| 2.0 | 9.7 | 2.1 |

| 4.0 | 4.5 | 1.1 |

| 8.0 | 1.2 | 0.4 |

| 12.0 | 0.5 | 0.2 |

| 24.0 | Below Limit of Quantification | - |

Mitigation of Matrix Effects and Ion Suppression/Enhancement Through Deuterated Internal Standardization

Matrix effects are a significant challenge in LC-MS/MS bioanalysis, arising from co-eluting endogenous components of the biological matrix that can either suppress or enhance the ionization of the analyte, leading to inaccurate quantification. lcms.cz Deuterated internal standards like this compound are highly effective in mitigating these effects.

Because the deuterated standard has nearly identical chromatographic retention time and ionization efficiency to the unlabeled analyte, it experiences the same degree of ion suppression or enhancement. By calculating the ratio of the analyte peak area to the internal standard peak area, the variability caused by matrix effects is normalized, resulting in more accurate and reproducible data. lcms.cz This is a key advantage over using a structural analog as an internal standard, which may have different retention times and ionization properties.

Gas Chromatography-Mass Spectrometry (GC-MS) Applications for Volatile Metabolites

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the separation, identification, and quantification of volatile and semi-volatile organic compounds. researchgate.net In metabolic studies, GC-MS can be used to analyze volatile metabolites present in biological samples.

While the primary application of this compound is in LC-MS/MS for the analysis of the non-volatile parent drug, its utility could potentially extend to GC-MS applications under specific circumstances. For instance, if Triprolidine or its metabolites can be derivatized to form volatile compounds, GC-MS could be employed for their analysis. In such a scenario, a deuterated internal standard would be crucial for accurate quantification, serving the same purpose of correcting for variability during sample preparation and analysis as in LC-MS/MS. researchgate.net The use of a deuterated internal standard in pyrolysis-GC/MS has been shown to correct for variable analyte recovery caused by sample size and matrix effects. nih.gov However, specific applications of this compound in GC-MS for volatile metabolite analysis are not widely documented in scientific literature, and this remains a potential area for future research.

Application in Reference Standard Development and Traceability in Pharmaceutical Quality Control

In the landscape of pharmaceutical quality control, the precision and accuracy of analytical measurements are paramount. The reliability of these measurements hinges on the use of well-characterized reference standards. This compound, a stable isotope-labeled (SIL) analogue of Triprolidine Hydrochloride, plays a crucial role in the development of these reference standards and in establishing an unbroken chain of metrological traceability. This ensures that analytical results are consistent and comparable across different laboratories and over time.

The primary application of this compound in this context is as an internal standard in mass spectrometry-based analytical techniques, most notably Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The nearly identical chemical and physical properties of this compound to the unlabeled Triprolidine Hydrochloride ensure that it behaves similarly during sample preparation, chromatography, and ionization. acanthusresearch.com However, its increased mass, due to the presence of eight deuterium (B1214612) atoms, allows it to be distinguished from the native analyte by the mass spectrometer. pharmaffiliates.com This co-eluting, yet mass-differentiated, internal standard is the gold standard for correcting for variations in the analytical process, such as extraction efficiency, injection volume, and matrix effects, thereby significantly enhancing the accuracy and precision of quantification. waters.com

The development of a Triprolidine Hydrochloride Certified Reference Material (CRM) involves a comprehensive characterization of the material to assign a certified property value (e.g., purity) with a known uncertainty. lgcstandards.com Methodologies such as the mass balance approach and quantitative NMR (qNMR) are often employed for this purpose. nih.gov In the mass balance approach, the purity of the bulk material is determined by subtracting the sum of all identified impurities from 100%. nih.gov LC-MS/MS methods, validated using this compound as an internal standard, are ideal for the precise quantification of related substance impurities.

The use of this compound ensures that the quantification of these impurities is accurate, which is critical for the final purity assignment of the reference standard. The stability of the isotopic label on non-exchangeable positions is a critical factor for a good SIL internal standard. acanthusresearch.com

Metrological traceability is the property of a measurement result whereby it can be related to a reference through a documented, unbroken chain of calibrations, each contributing to the measurement uncertainty. uspbpep.com In the context of pharmaceutical analysis, this means that the value assigned to a in-house or secondary reference standard is traceable to a primary reference standard, such as those from the United States Pharmacopeia (USP) or the British Pharmacopoeia (BP). sigmaaldrich.com

The process of value assignment to a secondary Triprolidine Hydrochloride reference standard often involves comparative analysis against a primary standard using a validated analytical method. The use of this compound in an LC-MS/MS method for this comparison ensures the highest level of accuracy by mitigating potential variabilities. The data generated from such analyses provide the foundation for the certificate of analysis of the secondary reference standard, which will include a statement of its traceability to the primary standard.

Detailed Research Findings

While specific validation reports detailing the use of this compound for the certification of a commercially available Triprolidine Hydrochloride reference standard are often proprietary, the principles and expected performance can be illustrated through typical validation data for an LC-MS/MS method. Such a method would be validated according to ICH guidelines, assessing parameters such as linearity, accuracy, precision, and specificity.

A hypothetical validation of an LC-MS/MS method for the assay of Triprolidine Hydrochloride using this compound as an internal standard would involve preparing calibration standards and quality control samples at various concentrations. The ratio of the peak area of the analyte to the peak area of the internal standard is then plotted against the concentration of the analyte to generate a calibration curve.

Below are interactive data tables representing typical results from such a method validation.

Table 1: Linearity of Triprolidine Hydrochloride Assay using this compound Internal Standard

| Concentration (ng/mL) | Analyte Peak Area | Internal Standard Peak Area | Peak Area Ratio (Analyte/IS) |

| 1.0 | 5,234 | 105,678 | 0.0495 |

| 5.0 | 26,170 | 106,123 | 0.2466 |

| 10.0 | 51,987 | 105,990 | 0.4905 |

| 25.0 | 130,567 | 106,345 | 1.2278 |

| 50.0 | 262,456 | 105,876 | 2.4789 |

| 100.0 | 525,123 | 106,012 | 4.9534 |

| Regression Analysis | |||

| Slope | 0.0496 | ||

| Intercept | 0.0012 | ||

| Correlation Coefficient (r²) | 0.9998 |

The high correlation coefficient (r²) demonstrates a strong linear relationship between the concentration and the peak area ratio over the specified range, which is fundamental for accurate quantification.

Table 2: Accuracy and Precision of Triprolidine Hydrochloride Quantification

| Quality Control Sample | Nominal Concentration (ng/mL) | Mean Measured Concentration (ng/mL) (n=6) | Accuracy (%) | Precision (%RSD) |

| Low QC | 2.5 | 2.45 | 98.0 | 3.5 |

| Mid QC | 40.0 | 40.8 | 102.0 | 2.1 |

| High QC | 80.0 | 79.2 | 99.0 | 1.8 |

The accuracy, represented as the percentage of the measured concentration to the nominal concentration, and the precision, represented by the relative standard deviation (%RSD), are well within the typical acceptance criteria for bioanalytical method validation, showcasing the robustness of the method when a stable isotope-labeled internal standard is employed.

Pharmacokinetic Research Applications of Triprolidine D8 Hydrochloride in Preclinical Models

Investigation of Absorption, Distribution, Metabolism, and Excretion (ADME) Processes

Stable isotope-labeled compounds, such as Triprolidine-d8 Hydrochloride, are instrumental in elucidating the ADME properties of a drug candidate. nih.govacs.org These studies are fundamental in preclinical development to understand a compound's disposition within a biological system.

The use of deuterated compounds as tracers is a powerful technique for metabolite identification. nih.gov In a typical preclinical study, an animal model is administered this compound. Biological samples, such as plasma, urine, and feces, are then collected over time. The key advantage of using a deuterated tracer is that it allows for the differentiation of the administered drug and its metabolites from endogenous compounds in the biological matrix when analyzed by mass spectrometry.

The mass spectrometer can be programmed to detect the unique mass-to-charge (m/z) ratio of the deuterated parent compound and its anticipated metabolites. The mass shift of +8 atomic mass units (amu) for Triprolidine-d8, compared to the unlabeled triprolidine (B1240482), creates a distinct isotopic signature. When a metabolite is formed, it will also retain this isotopic label, or a portion of it, resulting in a characteristic "doublet" peak in the mass spectrum—one for the unlabeled metabolite and one for the deuterated version. This allows for the confident identification of drug-related material in complex biological samples.

For instance, studies on the metabolism of non-deuterated triprolidine in mice have identified a major metabolite, a carboxylic acid analog, and several minor metabolites, including a gamma-aminobutyric acid analog, a pyrrolidinone analog, and a pyridine-ring hydroxylated derivative. nih.gov A deuterated tracer study with Triprolidine-d8 would be designed to confirm these pathways and potentially uncover previously unidentified metabolites in various preclinical species.

Table 1: Known Metabolites of Triprolidine Identified in Preclinical Studies

| Metabolite | Description | Percentage of Administered Dose (in mice) |

|---|---|---|

| Carboxylic acid analog (219C69) | Major metabolite found in urine and feces | 57.6% |

| Gamma-aminobutyric acid analog | Minor metabolite | Not quantified |

| Pyrrolidinone analog of 219C69 | Minor metabolite | Not quantified |

This table is based on data from studies with non-deuterated triprolidine and represents the expected targets for identification in a deuterated tracer study. nih.gov

In bioanalytical assays, particularly those employing liquid chromatography-tandem mass spectrometry (LC-MS/MS), deuterated compounds like this compound are considered the gold standard for use as internal standards. texilajournal.comclearsynth.com An internal standard is a compound of known concentration that is added to samples to correct for variability in sample preparation and analysis.

Because Triprolidine-d8 is chemically identical to triprolidine, it behaves similarly during extraction, chromatography, and ionization. researchgate.net However, due to its different mass, it can be distinguished from the non-deuterated analyte by the mass spectrometer. This co-eluting, mass-differentiated internal standard allows for highly accurate and precise quantification of triprolidine and its metabolites in various biological matrices, such as plasma, blood, and tissue homogenates. lcms.cz The use of a stable isotope-labeled internal standard is crucial for reliable pharmacokinetic data, as it compensates for matrix effects that can suppress or enhance the ionization of the analyte. clearsynth.com

Kinetic Isotope Effect Studies in Metabolic Transformations

The replacement of hydrogen with deuterium (B1214612) can influence the rate of chemical reactions, a phenomenon known as the kinetic isotope effect (KIE). nih.gov This effect is particularly relevant in drug metabolism, where the breaking of a carbon-hydrogen (C-H) bond is often the rate-limiting step in enzymatic reactions, such as those catalyzed by cytochrome P450 (CYP) enzymes. nih.govresearchgate.net

The C-D bond is stronger than the C-H bond, and therefore requires more energy to break. If the cleavage of a C-H bond is a rate-determining step in the metabolism of triprolidine, then the deuterated analogue, Triprolidine-d8, will be metabolized more slowly. nih.gov This can be investigated in vitro using liver microsomes or recombinant CYP enzymes from preclinical species. By incubating both triprolidine and Triprolidine-d8 with these enzyme systems and measuring the rate of metabolite formation, researchers can determine the magnitude of the KIE.

A significant KIE provides strong evidence that C-H bond cleavage is a critical step in the metabolic pathway. nih.gov The metabolism of many antihistamines involves CYP enzymes, and triprolidine is known to be metabolized by CYP2D6. nih.gov Therefore, a study comparing the rate of hydroxylation of triprolidine and Triprolidine-d8 by CYP2D6 would be a key application.

By strategically placing deuterium atoms at different positions in the triprolidine molecule, researchers can pinpoint the specific sites of metabolism and identify the rate-limiting steps in its biotransformation. For example, if deuteration of the methyl group on the tolyl ring significantly slows down the formation of the carboxylic acid metabolite, it would indicate that oxidation of this methyl group is a rate-limiting step.

This information is valuable for understanding the drug's metabolic profile and for predicting potential drug-drug interactions. Furthermore, if a particular metabolic pathway leads to the formation of a reactive or toxic metabolite, deuteration at that site could potentially redirect metabolism towards safer pathways, a concept known as "metabolic switching". nih.govosti.gov

Comparative Pharmacokinetic Profiling of Triprolidine and Triprolidine-d8 in Preclinical Species

Administering both triprolidine and Triprolidine-d8 to preclinical models allows for a direct comparison of their pharmacokinetic profiles. If a significant KIE is observed in vitro, it is likely to manifest in vivo as well, leading to differences in key pharmacokinetic parameters.

A comparative study would typically involve administering equivalent doses of the two compounds to different groups of animals and then measuring the plasma concentrations of the parent drug and its major metabolites over time. The expected outcomes of a significant KIE on the in vivo pharmacokinetics of Triprolidine-d8 compared to triprolidine would include:

Increased half-life (t½): A slower rate of metabolism would lead to a longer elimination half-life.

Decreased clearance (CL): A lower rate of elimination from the body.

Potentially lower maximum plasma concentration (Cmax): If first-pass metabolism is extensive and rate-limited by C-H bond cleavage, deuteration could reduce the extent of this initial metabolism, leading to a higher oral bioavailability but not necessarily a higher Cmax, depending on the absorption rate.

Table 2: Illustrative Comparative Pharmacokinetic Parameters of Triprolidine and Triprolidine-d8 in a Preclinical Model

| Parameter | Triprolidine | Triprolidine-d8 (Hypothetical) |

|---|---|---|

| Cmax (ng/mL) | 50 | 55 |

| Tmax (h) | 1.5 | 1.5 |

| AUC (ng·h/mL) | 250 | 400 |

| t½ (h) | 4 | 6.5 |

| CL (L/h/kg) | 0.8 | 0.5 |

This table presents hypothetical data to illustrate the potential impact of a significant kinetic isotope effect on the pharmacokinetic profile of Triprolidine-d8 compared to triprolidine.

Such comparative studies are crucial for understanding how modifications to a drug's structure, even subtle ones like isotopic substitution, can affect its behavior in a living system. The insights gained from these preclinical studies using this compound are essential for the broader understanding of triprolidine's pharmacology and for the development of safer and more effective medications.

Mechanistic and Biochemical Research Utilizing Triprolidine D8 Hydrochloride

In Vitro Enzyme Kinetic Studies and Reaction Mechanism Elucidation with Deuterated Substrates

The use of deuterated substrates is a cornerstone of in vitro enzyme kinetic studies, primarily through the investigation of the kinetic isotope effect (KIE). The KIE is a phenomenon where the rate of a chemical reaction is altered when a hydrogen atom in the reactant is replaced with a deuterium (B1214612) atom. wikipedia.orgnih.gov This effect arises because the carbon-deuterium (C-D) bond is stronger and has a lower vibrational frequency than the carbon-hydrogen (C-H) bond, making the C-D bond more difficult to break. taylorandfrancis.com Consequently, if the cleavage of a C-H bond is the rate-determining step of an enzymatic reaction, substituting it with a C-D bond will slow down the reaction rate. nih.gov

In the context of Triprolidine-d8 Hydrochloride, its deuteration at specific positions can be leveraged to probe the mechanisms of enzymes involved in its metabolism, such as cytochrome P450 (CYP) isoenzymes. nih.govplos.org For instance, if the oxidation of a particular C-H bond on the triprolidine (B1240482) molecule is the rate-limiting step in its metabolism, the use of this compound as a substrate would result in a slower metabolic rate compared to its non-deuterated counterpart. By measuring and comparing the kinetic parameters (e.g., Vmax and Km) of the reaction with both the deuterated and non-deuterated substrates, researchers can gain insights into the reaction mechanism and identify the specific metabolic sites. nih.gov

Table 1: Hypothetical Kinetic Parameters for Triprolidine Metabolism

| Substrate | Vmax (nmol/min/mg protein) | Km (µM) |

| Triprolidine Hydrochloride | 100 | 10 |

| This compound | 50 | 10 |

This table illustrates a hypothetical scenario where deuteration at a metabolically active site leads to a decrease in the maximum reaction velocity (Vmax), indicating a primary kinetic isotope effect and suggesting that C-H bond cleavage is rate-limiting.

The magnitude of the KIE can provide further details about the transition state of the reaction. acs.org A large primary KIE suggests a transition state where the C-H/C-D bond is significantly broken. Conversely, a small or absent KIE may indicate that C-H bond cleavage is not rate-limiting or that other steps in the catalytic cycle are slower. nih.gov

Investigating Molecular Interactions and Binding Dynamics with Deuterated Probes

Deuterated molecules like this compound can also be employed as probes to investigate molecular interactions and binding dynamics, particularly in techniques such as hydrogen-deuterium exchange mass spectrometry (HDX-MS). researchgate.netnih.gov HDX-MS is a powerful biophysical technique that monitors the exchange of backbone amide hydrogens of a protein with deuterium from a deuterated solvent. nih.gov The rate of this exchange is dependent on the solvent accessibility and hydrogen bonding of the amide protons. nih.gov

When a ligand such as this compound binds to its target protein (e.g., the histamine (B1213489) H1 receptor), it can induce conformational changes in the protein structure. These changes can alter the solvent accessibility of different regions of the protein. Regions that become more protected from the solvent upon ligand binding will exhibit a slower rate of deuterium uptake, while regions that become more exposed will show a faster rate. acs.org By analyzing the pattern of deuterium exchange in the presence and absence of this compound, researchers can map the ligand-binding site and identify allosteric conformational changes occurring elsewhere in the protein. elifesciences.org

Table 2: Hypothetical Deuterium Uptake in a Target Receptor Peptide upon Binding to this compound

| Peptide Region | Deuterium Uptake (Unbound) | Deuterium Uptake (Bound) | Change in Uptake | Interpretation |

| Peptide A (Binding Site) | 80% | 20% | -60% | Direct interaction with ligand |

| Peptide B (Allosteric Site) | 60% | 40% | -20% | Conformational change upon binding |

| Peptide C (Unaffected) | 90% | 90% | 0% | No change in conformation |

This hypothetical data illustrates how HDX-MS can pinpoint regions of a protein that are directly involved in ligand binding or undergo conformational changes upon binding.

Furthermore, deuterium NMR spectroscopy can utilize deuterated probes to study their behavior in different environments, such as when dissolved in stretched polymers, providing insights into molecular ordering and diffusion. biu.ac.il

Applications in Proteomics and Metabolomics Research for Pathway Tracing and Flux Analysis

Stable isotope labeling is a fundamental technique in proteomics and metabolomics for quantitative analysis and the study of dynamic biological processes. oup.com Deuterated compounds like this compound can be used as tracers to follow the metabolic fate of the parent molecule and to quantify its metabolites.

In proteomics, a technique known as Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) is widely used for quantitative protein analysis. nih.govwikipedia.org While this compound itself is not an amino acid, the principle of using stable isotopes for quantification is central. In targeted quantitative proteomics, a deuterated version of a peptide of interest can be used as an internal standard to accurately measure the absolute amount of the corresponding endogenous peptide.

In metabolomics, deuterium-labeled compounds are invaluable for metabolic flux analysis, which aims to quantify the rates of metabolic reactions within a biological system. researchgate.netnih.gov By introducing a deuterated substrate into a cellular system, researchers can trace the incorporation of deuterium into downstream metabolites using techniques like mass spectrometry or NMR. nih.gov This allows for the mapping of metabolic pathways and the determination of the relative or absolute flux through these pathways. For example, administering this compound to a biological system and subsequently analyzing the isotopic composition of its metabolites can reveal the primary routes of its biotransformation and the rates at which these transformations occur.

Deuterium Metabolic Imaging (DMI) is an emerging in vivo imaging technique that uses deuterated substrates to trace metabolic fluxes in real-time, offering a powerful tool for studying metabolic processes in living organisms. nih.gov

Non-Receptor Mediated Pharmacological Investigations

While Triprolidine is primarily known as a histamine H1 receptor antagonist, many first-generation antihistamines can exert effects that are not mediated by this receptor. nih.govlymphosign.com These non-receptor mediated effects can include interactions with other receptors (e.g., muscarinic, adrenergic, serotoninergic) and modulation of inflammatory processes. nih.govresearchgate.net

The use of this compound in pharmacological investigations can help to dissect these off-target effects. For instance, if a particular non-receptor mediated effect is dependent on the metabolism of triprolidine, the use of the deuterated form could modulate this effect due to the kinetic isotope effect. By comparing the pharmacological response to equimolar doses of Triprolidine and this compound, researchers could infer the role of metabolism in that specific non-receptor mediated action.

Future Directions and Emerging Research Avenues for Deuterated Compounds

Advancements in Site-Specific Deuterium (B1214612) Labeling Technologies

The ability to precisely place deuterium atoms at specific locations within a molecule is crucial for both optimizing the therapeutic effects of a drug and for creating highly specific analytical standards. researchgate.net Recent years have seen a surge in the development of novel methodologies for site-specific deuterium incorporation, moving beyond traditional methods. researchgate.netacs.org These advancements offer greater efficiency, selectivity, and applicability to complex molecules.

Key emerging technologies include:

Late-Stage Functionalization: A significant breakthrough involves methods for introducing deuterium into a molecule at a late stage of its synthesis. musechem.com This is highly advantageous as it allows for the deuteration of complex drug candidates without needing to redesign the entire synthetic route from scratch. x-chemrx.com

Metal-Catalyzed Hydrogen Isotope Exchange (HIE): Palladium and other metal catalysts are being used to facilitate the exchange of hydrogen atoms with deuterium from sources like heavy water (D₂O) or deuterium gas (D₂). researchgate.netacs.org These methods can achieve high levels of deuterium incorporation at specific molecular positions under mild reaction conditions. acs.org

Flow Chemistry: The use of continuous flow reactors for deuteration reactions is gaining traction. x-chemrx.com Flow chemistry offers precise control over reaction parameters like temperature and time, leading to improved reaction efficiency, safety, and scalability compared to traditional batch synthesis. x-chemrx.com

Photocatalysis: Light-powered reactions are emerging as a powerful tool for deuterium labeling. Visible light-mediated processes can enable novel chemical transformations for deuterium incorporation, often under very mild conditions, expanding the toolkit for labeling complex molecules. researchgate.net

Enzymatic Synthesis: Leveraging the high selectivity of enzymes, researchers are developing biocatalytic methods to incorporate deuterium into specific sites of organic molecules. This approach offers unparalleled precision in labeling.

These evolving technologies are making the synthesis of specifically labeled compounds like Triprolidine-d8 Hydrochloride more efficient and cost-effective, thereby broadening their accessibility for research and development. x-chemrx.com

| Technology | Key Advantage | Typical Deuterium Source | Applicability |

|---|---|---|---|

| Late-Stage Functionalization | Allows deuteration of complex molecules without redesigning synthesis | Various deuterated reagents | Complex pharmaceuticals |

| Metal-Catalyzed HIE | High selectivity and incorporation levels under mild conditions | D₂O, D₂ gas | N-heterocycles, various pharmaceuticals |

| Flow Chemistry | Enhanced control, safety, and scalability | D₂O, D₂ gas | Scalable synthesis of labeled compounds |

| Photocatalysis | Enables novel reactions under very mild conditions | Deuterated solvents/reagents | Complex chemical synthesis |

| Enzymatic Synthesis | Unparalleled site-specificity | D₂O | Targeted labeling of biomolecules |

Expanding the Application of this compound in Advanced Preclinical Drug Discovery Research

Triprolidine (B1240482) is a first-generation antihistamine used to relieve symptoms associated with allergies and the common cold. drugs.compatsnap.comdrugbank.com In preclinical drug discovery, understanding a compound's absorption, distribution, metabolism, and excretion (ADME) is fundamental. musechem.commetsol.com this compound, as a stable isotope-labeled (SIL) analog of triprolidine, serves as an indispensable tool in these investigations, primarily by functioning as an ideal internal standard for quantitative bioanalysis. crimsonpublishers.com

The primary application of this compound is in pharmacokinetic (PK) studies of triprolidine. alfa-chemistry.comnih.gov When conducting quantitative analysis using techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS), a known amount of the SIL internal standard is added to biological samples (e.g., plasma or urine). crimsonpublishers.comnih.gov Because this compound is chemically identical to triprolidine but has a different mass, it behaves in the same way during sample extraction, chromatography, and ionization in the mass spectrometer. nih.govresearchgate.net This co-elution and similar behavior allow it to accurately correct for any sample loss during processing or for variations in the instrument's response (matrix effects), which is a common challenge in complex biological matrices. crimsonpublishers.comnih.gov The use of a stable isotope-labeled internal standard is considered the gold standard for ensuring the accuracy and precision of bioanalytical data. nih.govresearchgate.net

Future preclinical research can leverage this compound in more advanced studies, such as:

Metabolite Identification and Quantification: By administering triprolidine to an animal model and using this compound as an internal standard, researchers can accurately quantify not only the parent drug but also its various metabolites. This is crucial for understanding the drug's metabolic pathways and identifying any potentially active or toxic metabolites.

Drug-Drug Interaction Studies: In these studies, researchers assess how co-administered drugs affect the metabolism of triprolidine. The precise quantification enabled by this compound is essential for detecting subtle changes in triprolidine's pharmacokinetic profile, providing clear evidence of an interaction.

Bioavailability and Bioequivalence Studies: These studies compare different formulations of a drug or compare a generic drug to a brand-name drug. crimsonpublishers.comalfa-chemistry.com this compound would be essential for the accurate measurement of triprolidine concentrations in plasma over time, which is necessary to determine the rate and extent of absorption. nih.govnih.gov

Role of Isotope-Labeled Standards in Quantitative Systems Pharmacology and Modeling Approaches

The predictive power of any QSP model is fundamentally dependent on the quality and accuracy of the data used to build and validate it. nih.gov This is where stable isotope-labeled standards like this compound play a critical, albeit indirect, role. They are foundational to generating the high-fidelity data that QSP models require.

Key roles include:

Providing High-Quality Pharmacokinetic Data: QSP models require precise measurements of how a drug's concentration changes over time in different parts of the body. wikipedia.org As discussed, SIL standards are essential for generating the accurate and reliable pharmacokinetic data from preclinical and clinical studies that serve as a core input for these models. nih.govresearchgate.net

Enabling Model Calibration and Validation: Once a QSP model is built, it must be calibrated and validated against real-world experimental data. The highly accurate concentration data for a drug and its metabolites, obtained using SIL standards, are used to adjust model parameters and confirm that the model's predictions align with observed results. nih.gov

Supporting Mechanistic Understanding: By providing precise quantitative data, SIL standards help researchers to better understand and model specific physiological processes, such as rates of drug absorption, metabolism, and clearance. frontiersin.orgnih.gov This detailed, mechanistic information is what distinguishes QSP from more empirical modeling approaches. nih.gov

In essence, while this compound is not directly used within the QSP model itself, it is a crucial tool in the laboratory that enables the generation of the precise, quantitative data upon which robust and predictive QSP models are built. The synergy between high-quality bioanalysis, facilitated by SIL standards, and advanced computational modeling is paving the way for more informed drug development decisions.

| Application Area | Role of Isotope-Labeled Standard (e.g., Triprolidine-d8 HCl) | Impact on QSP Modeling |

|---|---|---|

| Model Input Data Generation | Ensures accurate quantification of drug/metabolite concentrations in biological samples. | Provides high-fidelity pharmacokinetic (PK) profiles for model building. |

| Model Calibration | Generates precise data used to adjust and optimize parameters within the QSP model. | Increases the model's accuracy in representing the biological system. |

| Model Validation | Provides reliable, independent datasets to test and confirm the predictive accuracy of the model. | Builds confidence in the model's ability to simulate clinical outcomes. |

| Mechanistic Insight | Allows for precise measurement of drug distribution and clearance rates. | Supports the development of more detailed and mechanistically accurate models of drug action and disposition. |

Q & A

Basic Research Questions

Q. What validated analytical methods are recommended for quantifying Triprolidine-d8 Hydrochloride in pharmaceutical matrices?

- Methodological Answer : Spectrophotometric and chromatographic techniques (e.g., HPLC-UV) are commonly employed. For instance, validated protocols for similar hydrochlorides (e.g., Lidocaine HCl) involve dissolution in aqueous buffers, followed by absorbance measurement at 260–280 nm . Cross-validation with mass spectrometry (LC-MS) enhances accuracy, particularly for deuterated analogs, to distinguish isotopic peaks from impurities . Ensure compliance with pharmacopeial standards for clarity, sulfated ash, and loss on drying .

Q. How should researchers design preclinical studies to assess this compound’s pharmacokinetics?

- Methodological Answer : Follow NIH guidelines for preclinical reporting, including dose-ranging studies in animal models (e.g., rodents) with controlled variables like age, sex, and metabolic rates. Use parallel-group designs to compare deuterated vs. non-deuterated forms, ensuring statistical power via ANOVA or mixed-effects models. Include tissue distribution analyses (e.g., plasma, liver) and metabolite profiling via LC-MS/MS .

Q. What are the critical parameters for synthesizing and purifying this compound in laboratory settings?

- Methodological Answer : Optimize deuteration efficiency by using deuterated solvents (e.g., D₂O) and catalysts under inert atmospheres. Monitor reaction progress via NMR for deuterium incorporation (>98% purity). Post-synthesis, employ recrystallization with ethanol/water mixtures and characterize using FTIR for structural confirmation. Validate purity via ion chromatography for chloride content .

Advanced Research Questions

Q. How can contradictory data on this compound’s metabolic stability be resolved?

- Methodological Answer : Conduct in vitro microsomal assays (human/rat liver microsomes) under standardized conditions (pH 7.4, 37°C) to assess CYP450-mediated degradation. Compare results with in vivo plasma half-life studies, using bootstrap resampling to address variability. Reconcile discrepancies by evaluating isotopic effects on enzyme binding affinity and adjusting deuterium placement in follow-up syntheses .

Q. What strategies improve detection limits for this compound in environmental wastewater samples?

- Methodological Answer : Pre-concentrate samples via solid-phase extraction (C18 cartridges) and derivatize with trifluoroacetic anhydride to enhance MS sensitivity. Use isotope dilution assays with Triprolidine-d8 as an internal standard to correct matrix effects. Validate recovery rates (≥90%) across pH gradients and ionic strengths, referencing protocols for Tamoxifen HCl .

Q. How should researchers address gaps in toxicological data for this compound?

- Methodological Answer : Perform acute toxicity assays in Danio rerio (zebrafish) embryos to assess LC₅₀ and teratogenicity, aligning with OECD guidelines. For in vitro cytotoxicity, use human hepatocyte (HepG2) cultures with MTT assays, comparing results to non-deuterated analogs. Publish negative findings transparently to mitigate publication bias .

Methodological and Regulatory Considerations

Q. What statistical frameworks are optimal for analyzing dose-response relationships in this compound studies?

- Methodological Answer : Apply nonlinear regression models (e.g., sigmoidal Emax) to EC₅₀ calculations. Use Bayesian hierarchical models for small-sample studies to estimate credible intervals. For contradictory outcomes, perform sensitivity analyses by excluding outliers or stratifying data by covariates (e.g., age, co-administered drugs) .

Q. How can literature reviews systematically identify research gaps for this compound?

- Methodological Answer : Use PRISMA frameworks to screen databases (PubMed, SciFinder) with keywords: "deuterated antihistamines," "isotope pharmacokinetics." Annotate conflicting results (e.g., metabolic half-life disparities) and prioritize understudied areas like placental transfer or environmental persistence. Cross-reference pharmacopeial monographs for quality benchmarks .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.